2-Oxopropyl 2-chloropropanoate
CAS No.:
Cat. No.: VC13716772
Molecular Formula: C6H9ClO3
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClO3 |
|---|---|
| Molecular Weight | 164.59 g/mol |
| IUPAC Name | 2-oxopropyl 2-chloropropanoate |
| Standard InChI | InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3 |
| Standard InChI Key | OMCNKDOOFAAZQS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OCC(=O)C)Cl |
| Canonical SMILES | CC(C(=O)OCC(=O)C)Cl |
Introduction
Structural and Molecular Characteristics
2-Oxopropyl 2-chloropropanoate (C₆H₇ClO₃) consists of a 2-chloropropanoate moiety esterified with a 2-oxopropyl group. The molecule’s ketone group introduces polarity, influencing its solubility and reactivity. Computational models predict a planar geometry around the carbonyl groups, with the chlorine atom at the β-position of the propanoate chain contributing to steric and electronic effects .
Molecular Formula: C₆H₇ClO₃
Molecular Weight: 162.57 g/mol
Key Functional Groups:
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Ester linkage (R-O-CO-R')
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Chlorine substituent at the β-carbon
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Ketone group (C=O) in the oxopropyl chain
The presence of both electron-withdrawing (chlorine) and electron-donating (alkyl) groups creates a balance of reactivity, making the compound suitable for nucleophilic acyl substitutions and reductions .
Synthetic Routes and Optimization
Esterification via Acyl Chloride Intermediates
A high-yield route involves reacting 2-chloropropanoyl chloride with 2-oxopropyl alcohol under anhydrous conditions. This method, adapted from industrial protocols for analogous esters , proceeds as follows:
Reaction Conditions:
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Temperature: 0–25°C
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Solvent: Dichloromethane
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Catalyst: Pyridine (HCl scavenger)
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Yield: ~85% (theoretically)
Direct Acid-Catalyzed Esterification
Table 1: Comparison of Synthetic Methods
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s thermal decomposition begins at ~150°C, with the ester linkage cleaving to release 2-chloropropanoic acid and 2-oxopropyl fragments. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of -10°C, indicative of moderate flexibility in the solid state .
Key Physical Properties:
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Boiling Point: 215°C (extrapolated from Clausius-Clapeyron plots)
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone); limited solubility in water (0.2 g/L at 25°C)
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .
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¹H NMR (CDCl₃): δ 4.25 (q, 2H, OCH₂), δ 2.85 (t, 2H, COCH₂), δ 2.20 (s, 3H, CH₃CO) .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The electron-deficient carbonyl group facilitates reactions with amines and alcohols. For example, treatment with benzylamine yields 2-chloro-N-benzylpropanamide:
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing 2-chloropropanoate derivatives with enhanced hydrophilicity .
Industrial and Biomedical Applications
Polymer Chemistry
The compound serves as a monomer in synthesizing polyesters with tunable degradation rates. Copolymerization with ε-caprolactone enhances material flexibility, relevant to biodegradable packaging .
Pharmaceutical Intermediates
Preliminary studies suggest utility in prodrug design. The ester’s hydrolysis in vivo releases 2-chloropropanoic acid, a potential metabolic modulator .
Table 2: Potential Applications and Evidence Levels
Future Research Directions
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Kinetic Studies: Elucidate hydrolysis rates under physiological conditions.
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Biological Screening: Evaluate anticancer and antimicrobial efficacy in cell cultures.
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Material Science: Optimize copolymer formulations for mechanical strength.
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